2'-Ethylpropiophenone
Overview
Description
2'-Ethylpropiophenone is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Computational Studies : Nycz et al. (2011) investigated several cathinones, including compounds structurally related to 1-(2-Ethylphenyl)propan-1-one, using X-ray diffraction and computational methods. They focused on characterizing these substances through various spectroscopic techniques, providing insights into their molecular structures (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Spectroscopic Characterization and Crystal Structures : Kuś et al. (2016) performed comprehensive chemical characterization of two cathinone derivatives, closely related to 1-(2-Ethylphenyl)propan-1-one, using spectroscopic and crystallographic techniques. Their work is crucial for the identification of these compounds in forensic contexts (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).
Antimicrobial and Antiradical Activity : Čižmáriková et al. (2020) studied a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, closely related to 1-(2-Ethylphenyl)propan-1-one, for their antimicrobial and antioxidant properties. Their research provides insights into the biological activities of these compounds (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Metabolite Analysis in Designer Drugs : Zaitsu et al. (2009) identified specific metabolites of designer drugs structurally similar to 1-(2-Ethylphenyl)propan-1-one, providing important information for forensic and clinical toxicology (Zaitsu, Katagi, Kamata, Kamata, Shima, Miki, Tsuchihashi, & Mori, 2009).
Synthesis and Catalytic Applications : Patankar and Yadav (2017) explored the synthesis of 2-ethyl-1-hexanol and 2-methyl-1-pentanol from aldehydes using a catalytic process involving compounds related to 1-(2-Ethylphenyl)propan-1-one. This research contributes to the development of cost-effective chemical processes (Patankar & Yadav, 2017).
Mechanism of Action
Target of Action
The specific targets can vary widely depending on the chemical structure of the compound and the physiological context .
Mode of Action
For instance, a compound might bind to a specific receptor, triggering a cascade of biochemical reactions . Alternatively, it might inhibit an enzyme, preventing a particular metabolic process from occurring .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, depending on their specific targets . These could include metabolic pathways, signal transduction pathways, or pathways involved in cell growth and differentiation .
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the compound’s specific targets and mode of action . For instance, if the compound inhibits an enzyme involved in a particular metabolic process, the result might be a decrease in the production of certain metabolites .
Action Environment
The action, efficacy, and stability of 2’-Ethylpropiophenone can be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells (such as their type, state, and the composition of their cell membranes) .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.
Cellular Effects
The effects of 2’-Ethylpropiophenone on cellular processes are not well-documented. Given its chemical structure, it may influence cell function by interacting with various cellular components. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 2’-Ethylpropiophenone in animal models .
Metabolic Pathways
It is likely that the compound interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
Given its chemical properties, it may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(2-ethylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESNKGBFZAPADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342683 | |
Record name | 2'-Ethylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16819-79-7 | |
Record name | 2'-Ethylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.